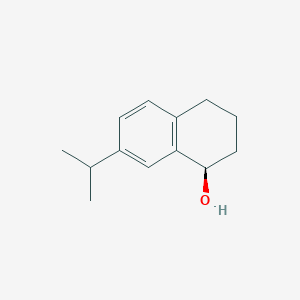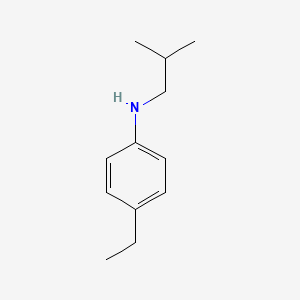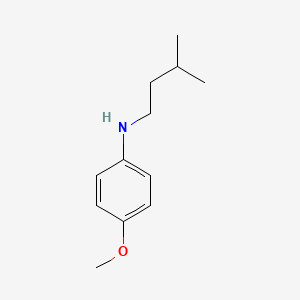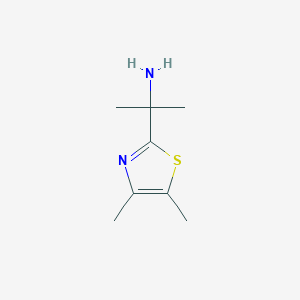![molecular formula C11H15NO2 B1416363 2-[Methyl(propan-2-yl)amino]benzoic acid CAS No. 1021244-13-2](/img/structure/B1416363.png)
2-[Methyl(propan-2-yl)amino]benzoic acid
説明
“2-[Methyl(propan-2-yl)amino]benzoic acid” is a compound with the molecular formula C11H15NO2 . It is a derivative of para-aminobenzoic acid (PABA), which is a commonly used building block in pharmaceuticals due to its structural versatility and ability to undergo substitutions at both the amino and carboxyl groups .
Synthesis Analysis
The synthesis of PABA derivatives often involves the reaction of the substituted aminobenzoic acid with other compounds . For example, Buchwald–Hartwig coupling was achieved through the reaction of the substituted aminobenzoic acid with 2-iodoanisole to produce methyl 4-(2-methoxyphenylamino)benzoate, which was then converted into carbazole carboxylate derivatives .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C11H15NO2.ClH/c1-8(2)12(3)10-6-4-9(5-7-10)11(13)14;/h4-8H,1-3H3,(H,13,14);1H .
Chemical Reactions Analysis
PABA and its derivatives have been observed to exhibit a wide range of biological activities, including anticancer, anti-Alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties . This suggests their potential as therapeutic agents in future clinical trials.
Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 229.70 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 .
科学的研究の応用
Synthesis and Characterization
2-[Methyl(propan-2-yl)amino]benzoic acid, a derivative of benzoic acid, has been synthesized and characterized in various studies, demonstrating its significance in scientific research. For instance, Mishra et al. (2019) synthesized benzothiazole-imino-benzoic acid Schiff Bases, including derivatives of amino-benzothiazole and 2-formylbenzoic acid, and characterized them using spectroscopy techniques. These compounds demonstrated antimicrobial activities against bacterial strains causing infections in different human organs, highlighting their potential in antimicrobial applications (Mishra et al., 2019).
Antimicrobial and Biological Activities
The antimicrobial properties of benzoic acid derivatives have been a focal point of research. Abdel Ghani and Mansour (2011) investigated the structural properties and biological activity of a specific ester of 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid. They conducted quantum mechanical calculations and found good agreement between theoretical and experimental values, showcasing the compound's antibacterial activity (Abdel Ghani & Mansour, 2011).
Corrosion Inhibition
The compounds related to this compound have been studied for their potential in corrosion inhibition. Yadav et al. (2015) synthesized amino acid compounds as corrosion inhibitors for N80 steel in an HCl solution. These compounds were found to be of mixed type in nature, and their adsorption on the N80 steel surface obeyed the Langmuir adsorption isotherm. The study also employed various spectroscopy techniques to characterize the surface morphology of uninhibited and inhibited N80 steel specimens, demonstrating the compounds' utility in corrosion inhibition (Yadav et al., 2015).
将来の方向性
Given the wide range of biological activities exhibited by PABA and its derivatives, further investigation is needed to evaluate the safety and efficacy of these compounds in clinical investigations and to better understand the specific mechanism of action revealed by these compounds . The unique features of PABA make it a strong candidate for inclusion in a massive chemical database of molecules having drug-like effects .
作用機序
Target of Action
It is known that similar compounds can form coordination complexes with metal ions such as zinc and copper .
Mode of Action
It is known that similar compounds can undergo reactions at the benzylic position, which include free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds have been noted to participate in reactions at the benzylic position .
Result of Action
Similar compounds have been noted to exhibit diverse therapeutic effects, including local anesthetic, anti-tuberculosis, anti-convulsant, and anti-neoplastic effects .
Action Environment
It is known that similar compounds can be affected by environmental conditions such as temperature and ph .
特性
IUPAC Name |
2-[methyl(propan-2-yl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(2)12(3)10-7-5-4-6-9(10)11(13)14/h4-8H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCXTJXGQVWCJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




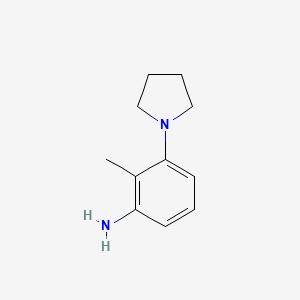
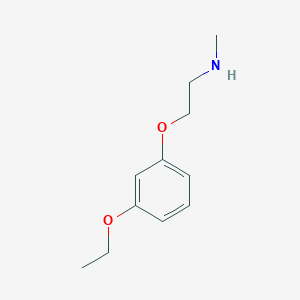

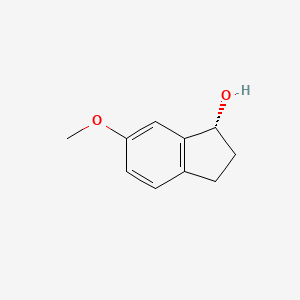
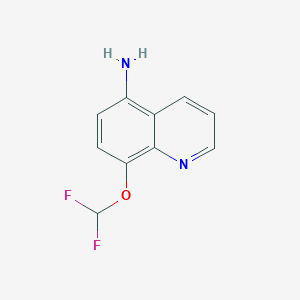
![1-[(5-Chlorothiophen-2-yl)sulfonyl]-1,4-diazepane](/img/structure/B1416291.png)
